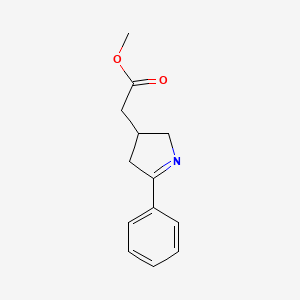

methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-13(15)8-10-7-12(14-9-10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLAPQVQPNWCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under acidic conditions, with catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitating protonation of the carbonyl oxygen. This increases the electrophilicity of the acylating agent, enabling nucleophilic substitution by the pyrrole’s amine group. For example, a mixture of 5-phenyl-3,4-dihydro-2H-pyrrole (1.0 equiv) and methyl acetate (1.2 equiv) in toluene, catalyzed by 0.1 equiv of p-TsOH, refluxes at 110°C for 6–8 hours. The solvent is subsequently evaporated under reduced pressure, and the crude product is purified via recrystallization from methanol or ethanol.

Yield Optimization Strategies

Yields for this method typically range from 60% to 75%, depending on the purity of starting materials and reaction stoichiometry. Excess acylating agent (1.2–1.5 equiv) improves conversion rates, while inert atmospheres (e.g., nitrogen or argon) minimize oxidative side reactions. Post-reaction neutralization with aqueous sodium bicarbonate is critical to quench residual acid and prevent decomposition during purification.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled rapid synthesis of pyrrole derivatives, including this compound. This method reduces reaction times from hours to minutes while maintaining or improving yields.

Procedure and Parameters

In a representative protocol, 5-phenyl-3,4-dihydro-2H-pyrrole (1.0 equiv) and methyl chloroacetate (1.1 equiv) are dissolved in dimethylformamide (DMF) and irradiated in a microwave reactor at 150°C for 15–20 minutes. Microwave power is maintained at 300 W, with stirring ensured by magnetic bars. The homogeneous reaction mixture is then cooled, diluted with ethyl acetate, and washed with brine to remove DMF residues.

Table 1: Comparative Analysis of Conventional vs. Microwave Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 15–20 minutes |

| Typical Yield | 60–75% | 70–85% |

| Energy Consumption | High | Low |

| Purification Complexity | Moderate | Moderate |

Advantages and Limitations

Microwave synthesis offers enhanced reproducibility and scalability, particularly for industrial applications. However, it requires specialized equipment and poses safety risks due to high-pressure conditions.

Purification and Isolation Techniques

Purification of this compound is complicated by its structural similarity to byproducts such as unreacted starting materials and positional isomers.

Recrystallization

Recrystallization from methanol or ethanol remains the most common purification method. For example, dissolving the crude product in hot methanol (60°C) and cooling to −20°C yields crystals with >95% purity. Repeated recrystallization (2–3 cycles) may be necessary to remove trace impurities.

Chromatographic Methods

Flash column chromatography using silica gel (230–400 mesh) and a hexane/ethyl acetate gradient (4:1 to 1:1 v/v) effectively separates the target compound from non-polar byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is reserved for analytical-scale purification.

Table 2: Purity Assessment After Purification

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Single Recrystallization | 92–95 | 70–80 |

| Double Recrystallization | 97–99 | 50–60 |

| Flash Chromatography | 95–98 | 85–90 |

Industrial-Scale Production Considerations

Patent literature reveals optimized protocols for large-scale synthesis, emphasizing cost efficiency and minimal waste generation.

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation and reused in subsequent batches, reducing raw material costs by 15–20%.

Isomer Removal

Positional isomers (e.g., 2-methyl-5-phenyl vs. 5-methyl-2-phenyl derivatives) are removed via fractional crystallization from ethyl acetate/cyclohexane mixtures (3:1 v/v).

Emerging Methodologies

Enzymatic Esterification

Preliminary studies suggest that lipases (e.g., Candida antarctica Lipase B) can catalyze the esterification of 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetic acid with methanol in non-aqueous media. While yields remain suboptimal (40–50%), this approach offers an eco-friendly alternative to traditional methods.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate has been investigated for its biological activities, particularly as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit antimicrobial properties. In one study, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results showed that certain derivatives had significant inhibitory effects against various pathogens, indicating that this compound could serve as a lead compound in developing new antimicrobial agents .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 18 | 15 |

| Compound B | 20 | 12 |

| This compound | TBD | TBD |

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that pyrrole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, one study reported that certain pyrrole compounds exhibited IC50 values indicating effective cytotoxicity against breast cancer cell lines while demonstrating low toxicity to normal cells .

Organic Synthesis

This compound plays a crucial role in organic synthesis as an intermediate for producing more complex molecules.

Synthetic Routes

The compound can be synthesized through various methods, including cyclization reactions and esterification processes. For example, it can be obtained via the condensation of appropriate acetophenone derivatives with pyrrole precursors .

Table of Synthetic Methods

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Cyclization Reaction | Involves the formation of the pyrrole ring | 70 |

| Esterification | Reaction with acetic acid derivatives | 85 |

| Vilsmeier–Haack Formylation | Introduces formyl groups for further modifications | 75 |

Case Study 1: Antimicrobial Evaluation

A study conducted by Hublikar et al. synthesized several pyrrole derivatives and tested their antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited promising antibacterial activity comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In another research effort, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines using the MTT assay method. The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value lower than many reference drugs used in chemotherapy .

Mechanism of Action

The mechanism of action of methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The ester functional group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

Compounds featuring bicyclic or fused heterocycles share functional similarities with methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate. For example:

Key Observations :

- Ring Saturation : The partially saturated pyrrole in the target compound may enhance conformational flexibility compared to fully aromatic triazoles (Compounds A/B) or rigid thiophenes (7a). This could influence binding interactions in biological systems.

Functional Analogs: Ester-Containing Derivatives

Ester groups are critical for reactivity and pharmacological activity. A comparison with Horner–Wadsworth–Emmons (HWE) reagents highlights functional parallels:

Key Observations :

- The target compound’s ester group could serve as a reactive handle for further derivatization, akin to HWE reagents in . However, its lack of a phosphoryl group may limit its utility in stereoselective olefination .

Biological Activity

Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate, with the CAS number 74796-18-2, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on various research findings.

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 217.26 g/mol

- Boiling Point : Approximately 303.8 °C (predicted) .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrole ring followed by esterification. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrole and thiazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 7.8 µg/mL against Gram-positive strains . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anti-inflammatory Effects

Compounds containing the pyrrole moiety have been studied for their anti-inflammatory properties. For instance, certain derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds ranged from 0.04 to 0.09 μmol, indicating strong anti-inflammatory potential . It is reasonable to hypothesize that this compound may exhibit similar activity given its structural characteristics.

Research Findings and Case Studies

- Antibacterial Activity :

- Anti-inflammatory Mechanisms :

Data Table: Comparative Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.